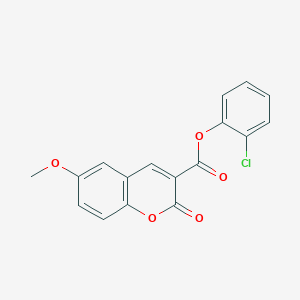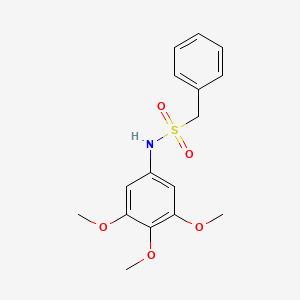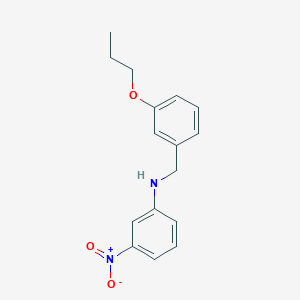
(2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate
Overview
Description
(2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of (2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve green chemistry approaches, such as using green solvents and catalysts to reduce environmental impact .
Chemical Reactions Analysis
(2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium ascorbate, CuSO4-5H2O, and various alkyl and benzyl halides . Major products formed from these reactions include different coumarin derivatives with potential biological activities .
Scientific Research Applications
This compound has been extensively studied for its biological and pharmaceutical properties. It has been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . Its diverse applications make it a valuable compound in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of (2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate involves several steps. It may involve intermolecular nucleophilic attack on the iminolactone ring, ring opening, thermal E/Z isomerization, cyclization, and subsequent formation of 2H-chromen-2-one and pyrimidine fragments . These steps highlight the compound’s ability to interact with various molecular targets and pathways, contributing to its biological activities .
Comparison with Similar Compounds
(2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate can be compared with other coumarin derivatives, such as 7-hydroxycoumarin, 2-oxo-2H-chromene-3-carboxylic acid, and 2-oxo-2H-chromene-3-carbonitriles . These compounds share similar structural features but differ in their biological activities and applications.
Properties
IUPAC Name |
(2-chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c1-21-11-6-7-14-10(8-11)9-12(16(19)22-14)17(20)23-15-5-3-2-4-13(15)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFJQNOKUSWZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4391303.png)
![3-[5-(2-chlorobenzyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4391305.png)
![N-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4391313.png)

![N-(2-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FORMAMIDE](/img/structure/B4391317.png)
![(4-ETHOXY-3-METHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE](/img/structure/B4391329.png)
![4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-adamantanol](/img/structure/B4391337.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(2-cyanophenyl)propanamide](/img/structure/B4391342.png)
![2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide](/img/structure/B4391346.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-2-thiophenecarboxamide](/img/structure/B4391349.png)
![3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4391350.png)

![N-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE](/img/structure/B4391376.png)
